Dextrorphan O-|A-D-Glucuronide

CYP2D6 phenotyping glucuronidation urinary metabolic ratio

Dextrorphan O-β-D-Glucuronide (DORGlu, C23H31NO7, MW 433.5 g/mol) is the O-glucuronide conjugate of dextrorphan, the primary active metabolite of the antitussive prodrug dextromethorphan. Formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the phenolic 3-hydroxy position of the morphinan scaffold, DORGlu represents the dominant circulating and excreted form of dextrorphan in humans.

Molecular Formula C23H31NO7
Molecular Weight 433.5 g/mol
Cat. No. B13403985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextrorphan O-|A-D-Glucuronide
Molecular FormulaC23H31NO7
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14?,16?,17?,18-,19?,20?,22+,23?/m0/s1
InChIKeyYQAUTKINOXBFCA-WXBCIEEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dextrorphan O-β-D-Glucuronide (CAS 19153-87-8): A Phase II Glucuronide Metabolite Standard for Pharmacokinetic and Metabolic Phenotyping Studies


Dextrorphan O-β-D-Glucuronide (DORGlu, C23H31NO7, MW 433.5 g/mol) is the O-glucuronide conjugate of dextrorphan, the primary active metabolite of the antitussive prodrug dextromethorphan [1]. Formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the phenolic 3-hydroxy position of the morphinan scaffold, DORGlu represents the dominant circulating and excreted form of dextrorphan in humans [2]. As a phase II conjugate, it possesses markedly different physicochemical properties from its aglycone, with substantially enhanced aqueous solubility (predicted 1.2 g/L, logP -1.3 by ALOGPS) that facilitates renal elimination [2]. DORGlu is supplied as a research-grade reference standard (≥95% purity) with full Certificate of Analysis, intended for use as an analytical reference material in LC-MS/MS method development, CYP2D6 phenotyping workflows, and pharmaceutical impurity profiling .

Why Dextrorphan O-β-D-Glucuronide Cannot Be Replaced by Unconjugated Dextrorphan or Other Glucuronide Conjugates in Analytical Workflows


Generic substitution between DORGlu and its aglycone dextrorphan, or between DORGlu and other dextromethorphan-derived glucuronides such as 3-hydroxymorphinan O-glucuronide (HOMGlu), is analytically and biologically invalid. The glucuronidation of dextrorphan is catalyzed exclusively by the UGT2B subfamily (isoforms 2B4, 2B7, 2B15, and 2B17), with no detectable activity from any UGT1A isoform tested — a selectivity profile that is isoform-specific and not shared by all morphinan glucuronides [1]. Consequently, the formation rate and abundance of DORGlu relative to alternative conjugates (e.g., HOMGlu) is quantitatively distinct: in extensive CYP2D6 metabolizers, urinary DORGlu excretion reaches 10–44 µmol/6 h versus only 5–17 µmol/6 h for HOMGlu, an approximately 2:1 dominance that directly impacts the accuracy of urinary metabolic ratio calculations used in CYP2D6 phenotyping [2]. Furthermore, the physicochemical properties that differentiate DORGlu from dextrorphan — logP of -1.3 (vs. ~3.1 for the aglycone) and predicted aqueous solubility of 1.2 g/L (vs. practically insoluble) — mean that analytical methods optimized for DORGlu cannot simply be applied to the unconjugated parent without significant modifications to extraction, chromatographic separation, and ionization conditions [3]. These quantitative differences have direct consequences for experimental design in pharmacokinetic profiling, drug-drug interaction studies, and clinical phenotyping assays.

Head-to-Head Quantitative Evidence: Dextrorphan O-β-D-Glucuronide vs. Closest Analogs and Baseline Comparators


Urinary Excretion Abundance: DORGlu vs. 3-Hydroxymorphinan O-Glucuronide (HOMGlu) in CYP2D6 Extensive Metabolizers

DORGlu is the dominant urinary glucuronide conjugate following dextromethorphan administration in CYP2D6 extensive metabolizers. In a study of 21 extensive metabolizers after a single 30 mg oral dose of dextromethorphan hydrobromide, DORGlu excretion over 6 h was 10–44 µmol (median range), while the co-formed N-demethylated glucuronide HOMGlu reached only 5–17 µmol. This represents a DORGlu:HOMGlu ratio of approximately 2:1 to 3:1 [1]. By contrast, in 3 poor CYP2D6 metabolizers, both glucuronides were drastically reduced (DORGlu: 0.4–1.0 µmol; HOMGlu: 0.2–0.7 µmol), demonstrating that DORGlu abundance is CYP2D6-activity-dependent and quantitatively distinct from its N-demethylated analog across all phenotypes [1]. In the 1993 French population study (n=120), glucuronide-DRP concentrations (calculated as total DRP minus free DRP after a 25 mg oral dose) demonstrated a log-normal distribution without evidence of genetic polymorphism in glucuronidation, further confirming that the quantitative predominance of DORGlu is a consistent population-level phenomenon [2].

CYP2D6 phenotyping glucuronidation urinary metabolic ratio

UGT Isoform Selectivity: Exclusive UGT2B Subfamily Catalysis vs. No UGT1A Activity

Dextrorphan glucuronidation is catalyzed exclusively by members of the UGT2B subfamily. In a comprehensive panel screen of 12 recombinant human UGT isoforms, all four tested UGT2B isoforms (2B4, 2B7, 2B15, and 2B17) formed detectable DORGlu, whereas none of the eight UGT1A isoforms tested (1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, and 1A10) produced quantifiable DORGlu [1]. This exclusive UGT2B dependence is in contrast to many other phenolic glucuronide conjugates, such as morphine-3-glucuronide (primarily UGT1A1 and UGT2B7) and acetaminophen glucuronide (multiple UGT1A and UGT2B isoforms), which exhibit broader isoform redundancy. Among the active UGT2B isoforms, UGT2B7 has been identified as the kinetically most efficient catalyst, with a stereoselective preference for the (+)-enantiomer of dextrorphan [2]. The CLint for DORGlu formation by recombinant UGT2B7 was determined as 0.28 ± 0.08 µL/min/mg protein using a baculovirus insect cell expression system [2].

UGT isoform specificity phase II metabolism drug interaction prediction

In Vitro Intrinsic Clearance: DORGlu Formation vs. Alternative Dextrorphan Elimination Pathway via 3-Hydroxymorphinan

The two competing Phase I and Phase II clearance pathways of dextrorphan — glucuronidation to DORGlu versus CYP3A4-mediated N-demethylation to 3-hydroxymorphinan — exhibit dramatically different intrinsic clearances in human liver microsomes (HLM). Under physiologically relevant conditions (in the presence of 2% BSA), the unbound intrinsic clearance (CLint,u) for DORGlu formation was 12 µL/min/mg microsomal protein, compared to only 0.88 µL/min/mg for 3-hydroxymorphinan formation — a 13.6-fold difference [1]. The KM for dextrorphan glucuronidation decreased from 690 ± 140 µM (total concentration, without BSA) to 210 ± 110 µM (with 2% BSA), a 70% reduction attributable to BSA sequestration of non-specific binding, while Vmax remained unchanged at 2.0–2.3 nmol/min/mg [1]. This kinetic advantage quantitatively establishes that glucuronidation is the dominant elimination route for dextrorphan in human liver, with DORGlu formation intrinsically favored over the alternative oxidative pathway by more than an order of magnitude [1].

intrinsic clearance metabolic fate UGT kinetics

Physicochemical Differentiation: Aqueous Solubility and logP of DORGlu vs. Unconjugated Dextrorphan

Glucuronidation fundamentally alters the physicochemical properties of dextrorphan. DORGlu has a predicted aqueous solubility of 1.2 g/L and a logP of -1.3 (ALOGPS; ChemAxon logP -1.3), rendering it highly water-soluble at physiological pH [1]. In contrast, unconjugated dextrorphan free base has limited aqueous solubility at neutral pH (practically insoluble in water), with a measured logP of ~3.1 (XLogP3) and is soluble primarily in organic solvents (methanol, acetonitrile, chloroform) . This represents a logP shift of approximately -4.4 log units upon glucuronidation, corresponding to a >10,000-fold increase in hydrophilicity. Additionally, DORGlu possesses a physiological charge of 0 (zwitterionic at neutral pH) with pKa (strongest acidic) of 2.85 and pKa (strongest basic) of 9.82, whereas dextrorphan is a basic amine (predicted pKa ~9-10) with no acidic moiety [1].

aqueous solubility logP sample preparation

Reference Standard Quality: Regulatory-Grade DORGlu vs. Generic Glucuronide Conjugates for ANDA/DMF Submissions

Commercially available DORGlu reference standards are supplied at ≥95% HPLC purity with comprehensive Certificates of Analysis (COA) including characterization by LC-MS, NMR, and chromatographic purity assessment . Critically, DORGlu reference standards are offered with potential traceability to pharmacopeial standards (USP or EP) based on feasibility, a feature that is not universally available for all glucuronide metabolite reference materials [1]. The compound is specifically positioned for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and Drug Master File (DMF) submissions related to dextromethorphan-containing pharmaceutical products [1]. This regulatory alignment contrasts with generic glucuronide conjugates (e.g., simple alkyl glucuronides) that lack the specific impurity profiling relevance to dextromethorphan formulations. The deuterated analog (Dextrorphan-d3 β-D-O-Glucuronide, CAS 524713-58-4) is also available at >95% purity for use as a stable isotope-labeled internal standard in quantitative LC-MS/MS assays .

reference standard ANDA filing pharmacopeial traceability

Procurement-Driven Application Scenarios for Dextrorphan O-β-D-Glucuronide Reference Standard


CYP2D6 Phenotype Determination Using Urinary Cumulative Metabolic Ratio (UCMR)

DORGlu is an essential quantitative analyte in the urinary cumulative metabolic ratio (UCMR = DXM/(DXO + DXO-Glu)), which has been validated as a superior metric for CYP2D6 phenotype classification compared to the traditional DXM/DXO ratio alone [4]. Because DORGlu constitutes the dominant urinary metabolite pool in extensive metabolizers (10–44 µmol/6 h versus 5–17 µmol/6 h for HOMGlu), omitting DORGlu from the denominator would result in a systematically inflated UCMR and potential misclassification of individuals, particularly those with intermediate metabolizer phenotypes [2]. The validated whole-body PBPK model of dextromethorphan incorporating DORGlu explicitly demonstrates that genotype-phenotype correlation accuracy depends on including DORGlu in the cumulative metabolite pool [4]. Laboratories establishing clinical or research CYP2D6 phenotyping assays must procure authentic DORGlu reference standard (and optionally its deuterated analog as internal standard) to ensure accurate quantification of this critical metabolite fraction.

In Vitro UGT2B7 Enzyme Kinetics and Drug-Drug Interaction (DDI) Screening

DORGlu serves as a probe metabolite for UGT2B7 activity in human liver microsome or recombinant enzyme assays. The exclusive dependence of dextrorphan glucuronidation on UGT2B subfamily isoforms (with no UGT1A contribution) makes DORGlu formation rate a selective and quantitative readout of UGT2B catalytic function [4]. The well-characterized kinetic parameters (KM = 210 µM with BSA, Vmax = 2.0–2.3 nmol/min/mg, CLint,u = 12 µL/min/mg) provide a validated baseline for assessing UGT2B inhibition or induction by candidate drugs [2]. Because the UGT2B7/2B15 enzymes that form DORGlu are also responsible for the glucuronidation of numerous endobiotics (steroids, bile acids) and xenobiotics (NSAIDs, opioids), DORGlu formation assays can be deployed as part of a broader DDI screening panel. Procurement of high-purity (>95%) DORGlu reference material with COA is mandatory for generating regulatory-submission-quality enzyme kinetic data [3].

Pharmaceutical Impurity Profiling and ANDA Filing for Dextromethorphan-Containing Drug Products

In the context of ANDA submissions for generic dextromethorphan formulations, DORGlu is a known metabolite-related impurity that must be monitored and controlled. The availability of DORGlu as a characterized reference standard with potential pharmacopeial traceability (USP/EP) enables pharmaceutical QC laboratories to develop and validate HPLC/LC-MS impurity methods that meet ICH Q3A/Q3B requirements [4]. Unlike non-specific surrogate standards, authentic DORGlu provides unambiguous retention time and mass spectral confirmation, reducing the risk of regulatory deficiency letters. The compound is specifically supplied for AMV, QC, and forced degradation study applications, with detailed characterization data compliant with regulatory guidelines [4]. For laboratories supporting commercial dextromethorphan production, batch-to-batch consistency of the DORGlu reference standard (≥95% purity) ensures method reproducibility across stability studies and release testing.

PBPK Model Development and Pharmacokinetic Data Verification

The whole-body PBPK model of dextromethorphan and its metabolites (including DORGlu) has been developed using PK-Sim and MoBi, validated against 28 population plasma concentration-time profiles and 72 individual profiles from four clinical cocktail studies [4]. The model accurately predicts plasma concentration-time profiles, AUClast, and Cmax for all three analytes (dextromethorphan, dextrorphan, and DORGlu) and predicts CYP2D6 drug-gene interaction scenarios with AUClast ratios within 2-fold acceptance criteria for six of seven DGI scenarios [4]. Researchers developing or applying PBPK models to predict metabolite exposure in special populations (pediatric, hepatic impairment, pharmacogenetic variants) require authentic DORGlu analytical standards for method calibration and verification of model-predicted concentrations against observed data. The public availability of this PBPK model alongside quantitative DORGlu reference standards creates a complete translational pharmacology toolkit [4].

Quote Request

Request a Quote for Dextrorphan O-|A-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.